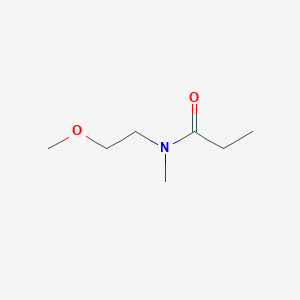

n-(2-Methoxyethyl)-n-methylpropionamide

Description

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-N-methylpropanamide |

InChI |

InChI=1S/C7H15NO2/c1-4-7(9)8(2)5-6-10-3/h4-6H2,1-3H3 |

InChI Key |

MVBSSBQYOKYTCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N(C)CCOC |

Origin of Product |

United States |

Preparation Methods

Direct Amidation Using Propionyl Chloride and 2-Methoxyethylmethylamine

One common approach is the reaction of propionyl chloride with 2-methoxyethylmethylamine under anhydrous conditions to form the amide bond. The reaction proceeds via nucleophilic acyl substitution:

- Reactants: Propionyl chloride and 2-methoxyethylmethylamine

- Solvent: Anhydrous dichloromethane or chloroform

- Base: Triethylamine or pyridine to neutralize HCl byproduct

- Temperature: 0 to 25 °C to control reaction rate and minimize side products

- Reaction time: 1 to 3 hours with stirring

This method yields the target amide with high purity after aqueous workup and purification by distillation or chromatography.

Amidation via Propionic Anhydride and 2-Methoxyethylmethylamine

An alternative method involves the use of propionic anhydride as the acyl donor:

- Reactants: Propionic anhydride and 2-methoxyethylmethylamine

- Solvent: Tetrahydrofuran (THF) or ethyl acetate

- Temperature: Ambient to 40 °C

- Reaction time: 2 to 5 hours

- Workup: Quenching with water, extraction, drying, and purification

This method is advantageous due to milder reaction conditions and less corrosive reagents compared to acid chlorides.

Catalytic Amidation Using Propionic Acid

Direct amidation of propionic acid with 2-methoxyethylmethylamine can be catalyzed by coupling agents or catalysts such as:

- Carbodiimides (e.g., DCC, EDC)

- Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid)

- Metal catalysts (e.g., boron trifluoride etherate)

Typical reaction setup:

- Reactants: Propionic acid and 2-methoxyethylmethylamine in stoichiometric amounts

- Catalyst: DCC or EDC with catalytic DMAP (4-dimethylaminopyridine)

- Solvent: Dichloromethane or dimethylformamide (DMF)

- Temperature: 0 to 25 °C

- Reaction time: 12 to 24 hours

This approach avoids the use of acid chlorides or anhydrides but requires careful removal of coupling byproducts.

Continuous Flow Synthesis Approach

A recent advancement in amide synthesis involves continuous flow microreactor technology , which offers precise control over reaction parameters, improved safety, and scalability.

Reference: A continuous flow synthesis patent describes a related amidation process involving catalysts such as N,N-2-methylpropionamide in microreactors with controlled temperature (35-40 °C) and residence time (~5 minutes), achieving yields above 90% and high purity.

-

- Use of metering pumps to feed reactants (acyl donor, amine, catalyst, initiator)

- Efficient mixing and heat transfer in microchannels

- Avoidance of batch quenching steps, reducing product loss

- High reproducibility and ease of scale-up

This methodology could be adapted for the synthesis of n-(2-Methoxyethyl)-n-methylpropionamide by selecting appropriate acyl donors and amines.

Data Table Summarizing Preparation Methods

| Method | Reactants | Catalyst/Conditions | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Acid Chloride Amidation | Propionyl chloride + 2-methoxyethylmethylamine | Triethylamine base | DCM, chloroform | 0–25 | 1–3 hours | 85–95 | >98 | Fast, high yield, requires dry conditions |

| Anhydride Amidation | Propionic anhydride + 2-methoxyethylmethylamine | None or mild base | THF, ethyl acetate | 25–40 | 2–5 hours | 80–90 | >95 | Milder reagents, less corrosive |

| Direct Amidation with Coupling | Propionic acid + 2-methoxyethylmethylamine | DCC or EDC + DMAP | DCM, DMF | 0–25 | 12–24 hours | 70–85 | >95 | Avoids acid chlorides, longer reaction |

| Continuous Flow Microreactor | Acyl donor + amine + catalyst + initiator | N,N-2-methylpropionamide catalyst | Chloroform | 35–40 | ~5 minutes | >90 | >99 | High efficiency, scalable, automated |

Research Findings and Notes

The choice of solvent and temperature critically affects the reaction rate and product purity. Chloroform and dichloromethane are preferred for their inertness and solubility properties.

Use of bases such as triethylamine is essential to neutralize HCl generated in acid chloride amidation, preventing side reactions.

Continuous flow synthesis methods demonstrate superior control over reaction parameters, leading to higher yields and purity with reduced reaction times.

Catalytic amidation methods using carbodiimides are widely used in peptide synthesis and can be adapted for small molecule amides but require efficient removal of urea byproducts.

The presence of the 2-methoxyethyl substituent requires careful control of reaction conditions to avoid side reactions such as O-alkyl cleavage or demethylation.

Chemical Reactions Analysis

Types of Reactions: n-(2-Methoxyethyl)-n-methylpropionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: n-(2-Methoxyethyl)-n-methylpropionamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of amide derivatives on biological systems. It may also serve as a model compound for understanding the behavior of similar molecules in biological environments.

Medicine: Potential applications in medicine include its use as a precursor for the synthesis of pharmaceutical compounds. Its structural features may be exploited to develop new drugs with specific biological activities.

Industry: In the industrial sector, n-(2-Methoxyethyl)-n-methylpropionamide can be used in the production of polymers, resins, and other materials. Its properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of n-(2-Methoxyethyl)-n-methylpropionamide depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The table below compares N-(2-Methoxyethyl)-N-methylpropionamide with structurally related amides and their key characteristics:

Key Comparative Insights

- Solubility and Polarity: The methoxyethyl group in N-(2-Methoxyethyl)-N-methylpropionamide enhances polarity compared to purely alkyl-substituted amides (e.g., N-methylpropionamide), making it soluble in polar aprotic solvents. However, it is less hydrophilic than analogs with hydroxyl groups, such as (2S)-2,3-dihydroxy-N-methoxy-N-methylpropanamide, which exhibits solubility in methanol and acetone .

- Reactivity : Unlike N-(2-Methoxyethyl)acrylamide (), which contains a reactive acrylamide moiety for polymerization, the propionamide structure of the target compound is more chemically inert, favoring stability in synthetic or pharmaceutical contexts.

- Biological Activity : The methoxyethyl group is a common motif in bioactive molecules. For example, Goxalapladib (), an atherosclerosis drug, incorporates a methoxyethyl-piperidine group to enhance bioavailability and target binding. This suggests that N-(2-Methoxyethyl)-N-methylpropionamide could serve as a precursor for bioactive molecules with optimized pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.